N-(3-{2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide
Overview
Description
N-(3-{2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is notable for its potential biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the 2,4-Dimethoxyphenyl Group: This step involves the nucleophilic substitution reaction where the 2,4-dimethoxyphenylamine reacts with the thiazole intermediate.
Acetylation: The final step is the acetylation of the amino group to form the acetamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(3-{2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
N-(3-{2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of N-(3-{2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide involves its interaction with various molecular targets:
Molecular Targets: It can bind to enzymes and receptors involved in microbial growth and inflammation.
Pathways Involved: The compound may inhibit key enzymes in bacterial cell wall synthesis or modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes.
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted Thiazoles: These compounds share the thiazole core and exhibit similar biological activities.
N-(2,4-Dimethoxyphenyl)acetamide: A simpler analogue with similar anti-inflammatory properties.
Uniqueness
N-(3-{2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide is unique due to the specific arrangement of its functional groups, which enhances its biological activity and specificity compared to other thiazole derivatives .
Properties
IUPAC Name |
N-[3-[2-(2,4-dimethoxyanilino)-1,3-thiazol-4-yl]phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-12(23)20-14-6-4-5-13(9-14)17-11-26-19(22-17)21-16-8-7-15(24-2)10-18(16)25-3/h4-11H,1-3H3,(H,20,23)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GADFVFXGIRDUDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=CSC(=N2)NC3=C(C=C(C=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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